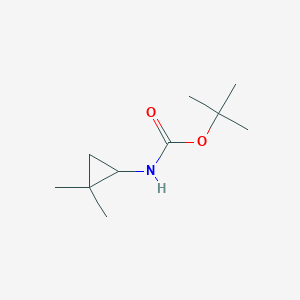
tert-Butyl 2,2-dimethylcyclopropylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2,2-dimethylcyclopropylcarbamate: is an organic compound that features a tert-butyl group attached to a 2,2-dimethylcyclopropylcarbamate moiety
作用機序
Target of Action
Tert-Butyl 2,2-dimethylcyclopropylcarbamate, also known as a carbamate, is primarily used as a protecting group for amines in organic synthesis . The primary target of this compound is the amine group, which plays a crucial role in various biochemical reactions.
Mode of Action
The compound acts by forming a carbamate with the amine group, thereby protecting it from unwanted reactions during synthesis . This protection is achieved through the formation of a stable carbamate ester, which can be removed under relatively mild conditions .
Biochemical Pathways
The use of this compound affects the biochemical pathways involving amines. By protecting the amine group, it allows for selective reactions to occur at other functional groups present in the molecule . This is particularly useful in peptide synthesis, where selective reactions are required to form the peptide bond .
Pharmacokinetics
It’s known that tert-butyl groups are resistant to oxidation, suggesting that this compound may have a relatively long half-life
Result of Action
The result of the action of this compound is the protection of the amine group, allowing for selective reactions to occur at other functional groups. This enables the synthesis of complex molecules, such as peptides, without unwanted side reactions .
Action Environment
The action of this compound is influenced by the reaction conditions. For instance, the removal of the protecting group can be achieved with strong acid or heat . Therefore, the efficacy and stability of this compound can be influenced by factors such as pH, temperature, and the presence of other reactive species.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2,2-dimethylcyclopropylcarbamate typically involves the reaction of tert-butyl carbamate with 2,2-dimethylcyclopropylamine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the process is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.
化学反応の分析
Types of Reactions: tert-Butyl 2,2-dimethylcyclopropylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the carbamate moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, tert-Butyl 2,2-dimethylcyclopropylcarbamate is used as a protecting group for amines in organic synthesis. Its stability under various reaction conditions makes it a valuable tool for chemists.
Biology: The compound has potential applications in the development of biologically active molecules. Its unique structure can be utilized to design new drugs or bioactive compounds.
Medicine: In medicine, this compound derivatives may be explored for their therapeutic properties. Research is ongoing to investigate their potential as pharmaceutical agents.
Industry: Industrially, the compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
類似化合物との比較
- tert-Butyl carbamate
- 2,2-Dimethylcyclopropylamine
- tert-Butyl (2-aminophenyl)carbamate
Comparison: tert-Butyl 2,2-dimethylcyclopropylcarbamate is unique due to the presence of both the tert-butyl and 2,2-dimethylcyclopropyl groups This combination imparts distinct chemical and physical properties, making it different from other similar compounds For example, tert-Butyl carbamate lacks the cyclopropyl moiety, while 2,2-Dimethylcyclopropylamine does not have the carbamate group
特性
IUPAC Name |
tert-butyl N-(2,2-dimethylcyclopropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-9(2,3)13-8(12)11-7-6-10(7,4)5/h7H,6H2,1-5H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWGTWHNXIPOPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1NC(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














